molecular formula C11H7Cl2NO3S B263765 1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone

1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone

Cat. No. B263765
M. Wt: 304.1 g/mol
InChI Key: SUQUWOWOBYKCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone, commonly known as DIDS, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. This compound has been used in scientific research for several decades and has been found to have a wide range of applications in different fields.

Mechanism of Action

DIDS has been found to inhibit anion channels and transporters by binding to their extracellular domains. This binding results in a conformational change in the protein, which leads to the inhibition of anion transport. DIDS has been shown to inhibit various anion channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), volume-regulated anion channels (VRACs), and the Na+/HCO3- cotransporter (NBC).
Biochemical and Physiological Effects:
DIDS has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which is responsible for the transport of chloride ions across epithelial membranes. This inhibition of CFTR has been found to have therapeutic potential in the treatment of cystic fibrosis. DIDS has also been shown to inhibit VRACs, which are involved in cell volume regulation and apoptosis. Inhibition of VRACs by DIDS has been found to have potential therapeutic applications in various diseases such as cancer and stroke. DIDS has also been found to inhibit the activity of NBC, which is involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

DIDS has several advantages as a tool for scientific research. It is a well-established compound with a known synthesis method, making it readily available for use in experiments. DIDS is also relatively stable and can be stored for long periods without degradation. However, there are also limitations to the use of DIDS in lab experiments. DIDS has been found to have non-specific effects on various proteins, which can complicate the interpretation of experimental results. Additionally, DIDS has been found to have cytotoxic effects at higher concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of DIDS in scientific research. One direction is the development of more specific inhibitors of anion channels and transporters that can be used in place of DIDS. Another direction is the investigation of the role of anion channels and transporters in various diseases and the development of therapies that target these proteins. Additionally, there is a need for further investigation into the non-specific effects of DIDS on proteins and the development of methods to minimize these effects in experiments.

Synthesis Methods

The synthesis of DIDS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-pyridinone in the presence of a base such as triethylamine. The reaction yields DIDS as a white crystalline solid with a melting point of 220-222°C. This synthesis method has been well established and is widely used in the production of DIDS for scientific research.

Scientific Research Applications

DIDS has been extensively used in scientific research for several decades. It has been found to have a wide range of applications in different fields such as pharmacology, physiology, and biochemistry. DIDS has been used as a tool to investigate the role of anion channels and transporters in various physiological processes such as ion transport, cell volume regulation, and apoptosis.

properties

Molecular Formula

C11H7Cl2NO3S

Molecular Weight

304.1 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfonylpyridin-2-one

InChI

InChI=1S/C11H7Cl2NO3S/c12-8-4-5-9(13)10(7-8)18(16,17)14-6-2-1-3-11(14)15/h1-7H

InChI Key

SUQUWOWOBYKCGO-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=O)N(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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